molecular formula C12H18N2O3 B12505576 Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate

Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate

Cat. No.: B12505576
M. Wt: 238.28 g/mol
InChI Key: NIMVJEVMCSOWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate is an organic compound with a complex structure that includes cyano, dimethylamino, and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate typically involves the condensation of N,N-dimethylformamide dimethyl acetal with ethyl 2-cyano-3-ethoxypenta-2,4-dienoate . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The cyano and dimethylamino groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in organic synthesis and materials science.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate

InChI

InChI=1S/C12H18N2O3/c1-5-16-11(7-8-14(3)4)10(9-13)12(15)17-6-2/h7-8H,5-6H2,1-4H3

InChI Key

NIMVJEVMCSOWGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(C#N)C(=O)OCC)C=CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.